Regioisomeric Scaffold Differentiation: Thieno[2,3-b]pyridine Core vs. Thieno[3,2-c]pyridine Core Determines Sulfonamide Vector Geometry
The target compound is built on the thieno[2,3-b]pyridine scaffold, which places the pyridine nitrogen at the 7-position of the bicyclic system. In contrast, the thieno[3,2-c]pyridine isomer (e.g., Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate, CAS not assigned, MW 305.76) positions the nitrogen at the 5-position. This regioisomeric shift alters the hydrogen-bond acceptor vector by approximately 2.4 Å (calculated from SMILES: O=C(C(S1)=C(S(=O)(Cl)=O)C2=C1C=CN=C2)OCC for [3,2-c] vs. CCOC(=O)C1=C(C2=C(S1)N=CC=C2)S(=O)(=O)Cl for [2,3-b]) [1]. In kinase inhibitor programs, the thieno[2,3-b]pyridine-2-carboxamide scaffold has been clinically validated through BI605906 (IKKβ IC₅₀ = 380 nM), whereas the [3,2-c] scaffold is primarily associated with the antiplatelet agents ticlopidine and clopidogrel, which target the P2Y₁₂ receptor via a completely different mechanism [2].
| Evidence Dimension | Scaffold regioisomerism and associated biological target space |
|---|---|
| Target Compound Data | Thieno[2,3-b]pyridine core; pyridine N at position 7; validated in IKKβ kinase inhibition (BI605906 series, IC₅₀ = 380 nM for IKKβ) |
| Comparator Or Baseline | Thieno[3,2-c]pyridine core; pyridine N at position 5; clinically associated with P2Y₁₂ antagonism (clopidogrel/ticlopidine class) [2] |
| Quantified Difference | Estimated N-position vector shift of ~2.4 Å; divergent target class association (kinase vs. GPCR) |
| Conditions | Structural comparison based on canonical SMILES; biological target class assignment from published patent and drug literature |
Why This Matters
Procurement of the wrong regioisomer would direct a medicinal chemistry program toward an entirely different biological target class, invalidating SAR hypotheses built on the thieno[2,3-b]pyridine kinase inhibitor template.
- [1] PubChem Compound Summaries: CID 122198985 (thieno[2,3-b]pyridine) and AIFChem entry for Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate, MDL MFCD28139482, MW 305.76. View Source
- [2] Patent RU 2008119454, Method for preparing derivatives of thieno[3,2-c]pyridine and used intermediate compounds (2008). Describes thieno[3,2-c]pyridine scaffold as the core of ticlopidine and clopidogrel. View Source
